

# Application Notes and Protocols for RDN2150 in a Psoriasis Mouse Model

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## Compound of Interest

Compound Name: RDN2150

Cat. No.: B15623757

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## Introduction

**RDN2150** is a novel, potent, and selective covalent inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70). ZAP-70 is a critical kinase in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation and the subsequent inflammatory cascade.<sup>[1]</sup><sup>[2]</sup> In the context of psoriasis, a chronic autoimmune inflammatory skin disease, the dysregulation of T-cell activity, particularly the IL-23/IL-17 axis, is a key driver of pathogenesis. By inhibiting ZAP-70, **RDN2150** presents a promising therapeutic strategy to modulate the autoimmune response and ameliorate psoriatic inflammation.<sup>[1]</sup><sup>[2]</sup>

These application notes provide a comprehensive overview of the preclinical evaluation of **RDN2150** in an imiquimod (IMQ)-induced psoriasis mouse model. This document includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

## Data Presentation

The following tables summarize the key in vitro and in vivo data for **RDN2150**.

Table 1: In Vitro Activity of **RDN2150**

Parameter	Value	Description
ZAP-70 IC <sub>50</sub>	14.6 nM	Potency of RDN2150 in inhibiting ZAP-70 kinase activity.
Selectivity	80-fold vs. Syk	Demonstrates high selectivity for ZAP-70 over the closely related Syk kinase.
Cytokine Inhibition	100, 200, 400 nM	Concentration-dependent inhibition of IFN- $\gamma$ and IL-17A release from activated CD4+ T-cells.[2]
T-Cell Activation	Reduction from 21.3% to 10.8%	Decrease in the rate of CD69+/CD4+ T-cells two days after administration.[2]

Table 2: In Vivo Pharmacokinetics of **RDN2150** in Mice

Route	Dose	t <sub>1/2</sub> (h)	C <sub>max</sub> (ng/mL)	AUC (h·ng/mL)	Bioavailability (F)
Intravenous (i.v.)	1.0 mg/kg	1.37	-	172	-
Oral (p.o.)	10 mg/kg	1.65	50.1	75.4	4.4%

Table 3: Efficacy of Topical **RDN2150** in Imiquimod-Induced Psoriasis Mouse Model

Treatment Group	Dosage	Key Outcomes
RDN2150	62.5 mg daily (topical)	Clear relief of psoriatic skin lesions, leading to a reduction in skin thickness, erythema, and cellular infiltration. <a href="#">[2]</a>
Vehicle Control	Not specified	Persistence of psoriatic phenotype (erythema, scaling, and skin thickening).

Note: Specific quantitative data on Psoriasis Area and Severity Index (PASI) scores and numerical measurements of skin thickness for the **RDN2150** treated group were not available in the reviewed literature. The outcome is described qualitatively.

## Experimental Protocols

### Imiquimod-Induced Psoriasis Mouse Model

This protocol describes the induction of a psoriasis-like phenotype in mice using imiquimod, a Toll-like receptor 7/8 agonist.

Materials:

- 8-week-old female BALB/c or C57BL/6 mice
- 5% Imiquimod cream (e.g., Aldara™)
- Anesthetic (e.g., isoflurane)
- Electric shaver or depilatory cream
- Calipers for measuring skin and ear thickness
- Psoriasis Area and Severity Index (PASI) scoring guide (adapted for mice)

Procedure:

- **Acclimatization:** Allow mice to acclimate to the housing conditions for at least one week before the experiment.
- **Hair Removal:** One day before the first imiquimod application, anesthetize the mice and shave a consistent area on the dorsal skin (e.g., 2x3 cm).
- **Group Allocation:** Randomly assign mice to different treatment groups (e.g., Vehicle Control, **RDN2150** treatment).
- **Psoriasis Induction:**
  - Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and the right ear for 5-7 consecutive days.
  - The control group should receive a sham treatment with a control cream or vehicle.
- **Clinical Scoring (Daily):**
  - Before each treatment application, assess the severity of the psoriatic inflammation using a modified PASI score. Evaluate and score erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked).
  - Measure the thickness of the dorsal skin and the ear using calipers.
- **RDN2150 Treatment:**
  - Begin topical application of **RDN2150** or vehicle control on a pre-determined day (e.g., day 3, once psoriatic symptoms are established).
  - Apply 62.5 mg of the **RDN2150** formulation daily to the affected skin area.
- **Endpoint and Sample Collection:**
  - At the end of the treatment period (e.g., day 8), euthanize the mice.
  - Collect skin and ear tissue for histological analysis (H&E staining) and cytokine analysis (e.g., qPCR or ELISA for IL-17, IL-23).

- Collect spleens to assess for splenomegaly, an indicator of systemic inflammation.

## Preparation and Application of RDN2150 Topical Formulation

Note: The specific vehicle and concentration for the **RDN2150** formulation were not detailed in the available literature. A common approach for topical application of small molecule inhibitors in mouse models involves formulating the compound in a cream, gel, or ointment base. The following is a general protocol that should be optimized based on the physicochemical properties of **RDN2150**.

Materials:

- **RDN2150** compound
- Appropriate vehicle (e.g., a base cream such as Vaseline®, or a gel formulation)
- Spatula and weighing paper
- Mixing vessel

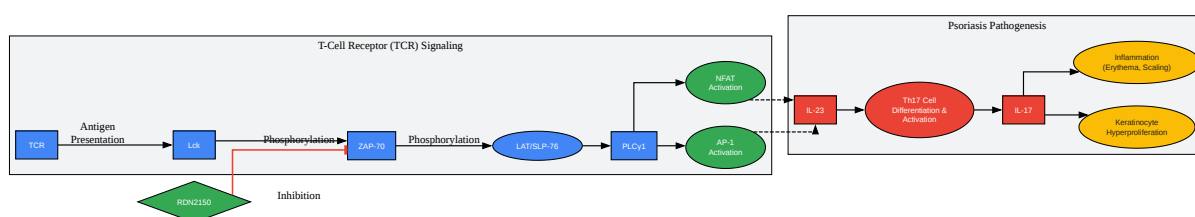
Procedure:

- Vehicle Selection: Choose a vehicle that is non-irritating to the skin and allows for good penetration of the active compound.
- Formulation Preparation:
  - Accurately weigh the required amount of **RDN2150** to achieve the desired concentration for the 62.5 mg daily dose.
  - Triturate the **RDN2150** powder with a small amount of the vehicle to form a smooth paste.
  - Gradually incorporate the remaining vehicle until a homogenous mixture is achieved.
- Application:

- Using a spatula or a gloved finger, apply a consistent amount (62.5 mg) of the **RDN2150** formulation to the entire surface of the psoriatic lesion on the dorsal skin of the mouse.

## Visualizations

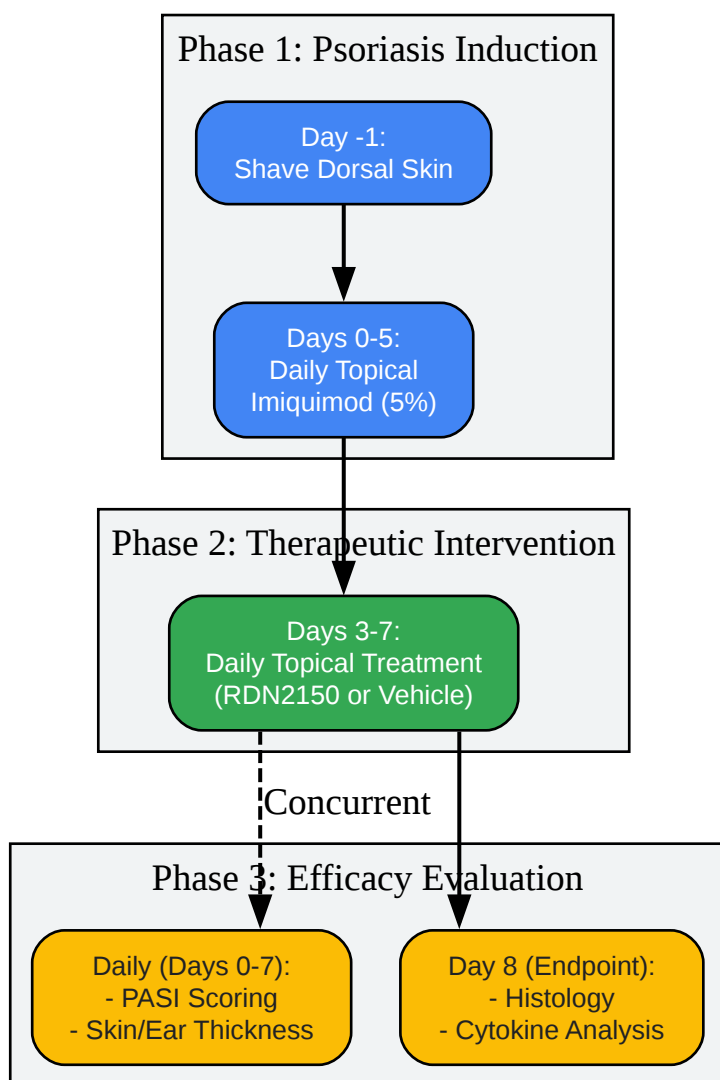
### Signaling Pathway



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Caption: **RDN2150** inhibits ZAP-70, blocking downstream T-cell activation and the IL-23/IL-17 inflammatory cascade in psoriasis.

## Experimental Workflow



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Caption: Experimental workflow for evaluating topical **RDN2150** in the imiquimod-induced psoriasis mouse model.

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## References

- 1. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
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